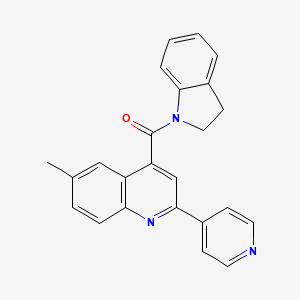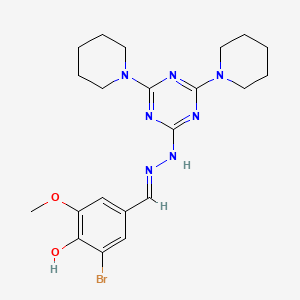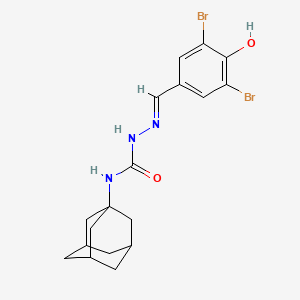
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of a protein kinase called IKKβ. This protein kinase plays a key role in the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. By inhibiting the activity of IKKβ, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline suppresses the activation of the NF-κB signaling pathway, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has been shown to possess several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other small molecule inhibitors. However, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has some limitations for lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline. One potential direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of the compound. Another potential direction is the study of the compound in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline is a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of 2,4-dichloro-6-methylquinoline, which is then subjected to a series of reactions to obtain the final product. The synthesis of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has been reported in several scientific journals, and the process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-methyl-2-(4-pyridinyl)quinoline has also been shown to possess anti-cancer properties, and it has been studied for its potential use in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-6-7-21-19(14-16)20(15-22(26-21)17-8-11-25-12-9-17)24(28)27-13-10-18-4-2-3-5-23(18)27/h2-9,11-12,14-15H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZLESCNWPFPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6071493.png)
![8-bromo-N-(2-furylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071496.png)
![2-(3-fluorobenzyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B6071501.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)
![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)
![5-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B6071565.png)


![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)